molecular formula C8H10N4O3 B14737121 8-Methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6306-22-5

8-Methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14737121
CAS No.: 6306-22-5
M. Wt: 210.19 g/mol
InChI Key: ZOWRZMFFSMNLOW-UHFFFAOYSA-N
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Description

8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the purine family, which includes several biologically significant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of theobromine or related purine derivatives. The reaction conditions often include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources such as cocoa beans, followed by chemical modification to introduce the methoxy group. This process ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized purine derivatives.

    Reduction: Reduction reactions can yield less oxidized forms of the compound.

    Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution can produce various functionalized purines .

Scientific Research Applications

8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Theobromine: A naturally occurring compound in cocoa beans, structurally similar but lacks the methoxy group.

    Theophylline: Another purine derivative used as a bronchodilator, differing in its methylation pattern.

    Caffeine: A well-known stimulant with a similar purine structure but with additional methyl groups.

Uniqueness: 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

8-methoxy-1,7-dimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-11-4-5(10-8(11)15-3)9-7(14)12(2)6(4)13/h1-3H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWRZMFFSMNLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281765
Record name 8-methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-22-5
Record name NSC22971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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